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molecular formula C5H4ClN5 B1208903 8-chloro-7H-purin-6-amine CAS No. 28128-28-1

8-chloro-7H-purin-6-amine

Cat. No. B1208903
M. Wt: 169.57 g/mol
InChI Key: FBVALAOQISRDRY-UHFFFAOYSA-N
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Patent
US04861873

Procedure details

To a solution of adenosine (2.67 g, 10 mmol) in DMA/HCl (0.5M, 45 mL) was added m-chloroperoxybenzoic acid (MCPBA, 3.22 g, 16 mmol 87%) and stirred at room temperature for 2.5 h. An additional portion of MCPBA (0.9 g, 5 mmol) was added and stirring continued for another 1 h. Toluene (50 mL) was added to the reaction mixture and the solvents evaporated at 60° C. under vacuo to dryness. The residue was dissolved in water (50 mL) and extracted with ether (3×50 mL). The pH of the aqueous phase was adjusted to 5 with 2N NaOH and then diluted with EtOH (100 mL). The solution was stored in the refrigerator overnight. The light yellow solid that separated was collected, washed with cold EtOH (2×25 mL) and dried to give 1.44 g (85.2%) of 1: mp 305°-310° C. (dec.) [Lit. mp>300° C. (dec.)]: IR (KBr): 630 (C-C1), 3100-3300 (NH2) cm-1 : UV: λmax (pH 1) 262 nm (ε 8,700): λmax (pH 7) 268 nm (ε 7,900): λmax (pH 11) 269 nm (ε 8,300): 1H NMR (Me2SO-d6): δ 7.48 (br s, 2, NH2), 8.10 (s, 1, C2H) and 13.60 (br s, 1, N9H).
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step One
Name
DMA HCl
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Yield
85.2%

Identifiers

REACTION_CXSMILES
[C@@H]1([N:10]2[C:19]3[N:18]=[CH:17][N:16]=[C:14]([NH2:15])[C:13]=3[N:12]=[CH:11]2)O[C@H](CO)[C@@H](O)[C@H]1O.[Cl:20]C1C=C(C=CC=1)C(OO)=O.C1(C)C=CC=CC=1>CC(N(C)C)=O.Cl>[Cl:20][C:11]1[NH:12][C:13]2[C:19](=[N:18][CH:17]=[N:16][C:14]=2[NH2:15])[N:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.67 g
Type
reactant
Smiles
[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C=NC=2C(N)=NC=NC12
Name
Quantity
3.22 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
DMA HCl
Quantity
45 mL
Type
solvent
Smiles
CC(=O)N(C)C.Cl
Step Two
Name
Quantity
0.9 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for another 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvents evaporated at 60° C. under vacuo to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×50 mL)
ADDITION
Type
ADDITION
Details
diluted with EtOH (100 mL)
CUSTOM
Type
CUSTOM
Details
was stored in the refrigerator overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The light yellow solid that separated
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with cold EtOH (2×25 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=NC2=NC=NC(=C2N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.44 g
YIELD: PERCENTYIELD 85.2%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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